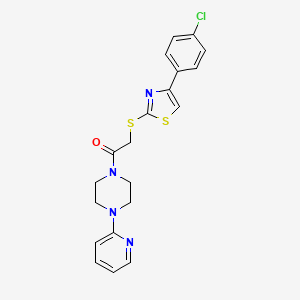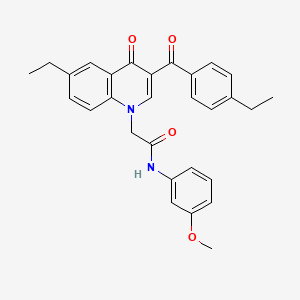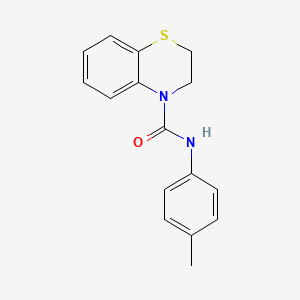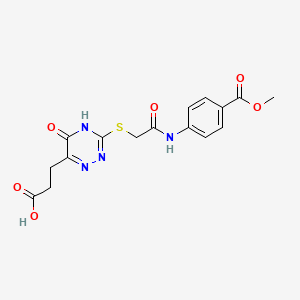![molecular formula C13H15N5O2 B2408382 N-((2-メチル-2,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-イル)メチル)-6-オキソ-1,6-ジヒドロピリダジン-3-カルボキサミド CAS No. 2034508-04-6](/img/structure/B2408382.png)
N-((2-メチル-2,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-イル)メチル)-6-オキソ-1,6-ジヒドロピリダジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
The exact mass of the compound N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成と中間体
この化合物は、ホウ酸塩とスルホンアミド基を持つ有機中間体として役立ちます。 これは、求核反応とアミド化反応によって合成できます 。この構造は、1H および 13C NMR、IR、MS、単結晶 X 線回折など、さまざまな技術を使用して特徴付けられています。密度汎関数理論(DFT)計算は、実際の結晶構造と計算値の一致を確認します。化合物の分子静電ポテンシャルとフロンティア分子軌道も研究されており、その物理的および化学的特性に光を当てています。
医薬品合成におけるホウ酸化合物
ホウ酸化合物は、医薬品合成において重要な役割を果たします。それらは、有機合成中のジオールの保護に使用されることがよくあります。さらに、それらは不斉合成(例:アミノ酸合成)、ディールス・アルダー反応、鈴木カップリング反応に適用されます。薬物研究では、ホウ酸化合物は、酵素阻害剤または特定のリガンド薬として役立ちます。それらは、腫瘍、微生物感染症、さらには抗癌剤としての治療のために研究されてきました。さらに、ホウ酸誘導体は、過酸化水素、糖、銅イオン、カテコールアミンを検出するための蛍光プローブとして機能することができます。 ホウ酸エステル結合は、その単純さ、生体適合性、微小環境の変化(pH、グルコース、ATP など)への応答性により、刺激応答性薬物担体の構築に広く使用されています .
薬物送達システム
ホウ酸結合の多様性は、薬物送達システムにも及びます。研究者は、ホウ酸エステル結合を利用して、制御された方法で薬物を負荷および放出できる担体を作成してきました。これらの担体には、薬物-ポリマーカップリング、ポリマーミセル、線状-超分岐ポリマー、メソポーラスシリカが含まれます。特に、それらは抗癌剤、インスリン、および遺伝子を輸送できます。 ホウ酸エステル結合の形成と破断は、さまざまな環境で正確な薬物放出を可能にします .
生物学的可能性と薬理学的活性
この化合物に関する特定の研究は限られていますが、インドール誘導体のより広いクラスに属します。インドール誘導体は、さまざまな生物学的および臨床的用途を示します。たとえば、いくつかの誘導体は、抗炎症および鎮痛作用を示しています。 さらなる研究は、この化合物のさまざまな生物学的コンテキストにおける可能性を探求することができます .
特性
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18-11(8-3-2-4-9(8)17-18)7-14-13(20)10-5-6-12(19)16-15-10/h5-6H,2-4,7H2,1H3,(H,14,20)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXKWMVEZZSJKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2408299.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)



![Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2408309.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)


![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2408316.png)
![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)
